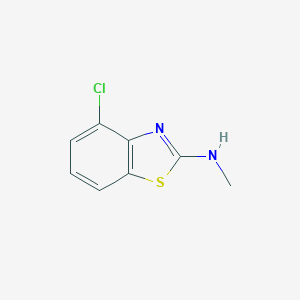

4-chloro-N-methyl-1,3-benzothiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

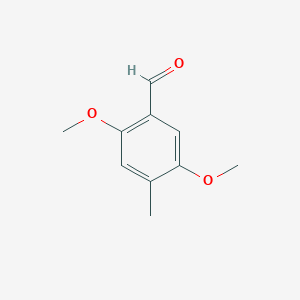

“4-chloro-N-methyl-1,3-benzothiazol-2-amine” is a chemical compound with the CAS Number: 118221-28-6 . It has a molecular weight of 198.68 . The IUPAC name for this compound is 4-chloro-N-methyl-1,3-benzothiazol-2-amine .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “4-chloro-N-methyl-1,3-benzothiazol-2-amine”, can be achieved through various methods. One approach involves the direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Molecular Structure Analysis

The InChI code for “4-chloro-N-methyl-1,3-benzothiazol-2-amine” is 1S/C8H7ClN2S/c1-10-8-11-7-5(9)3-2-4-6(7)12-8/h2-4H,1H3,(H,10,11) . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

The reaction of potassium thiocyanate and substituted anilines in the presence of nano-BF3/SiO2 as a reusable heterogeneous catalyst can lead to the formation of 2-aminobenzothiazoles . This method can potentially be used to synthesize “4-chloro-N-methyl-1,3-benzothiazol-2-amine”.Physical And Chemical Properties Analysis

“4-chloro-N-methyl-1,3-benzothiazol-2-amine” is a powder at room temperature .Applications De Recherche Scientifique

Anti-Tubercular Compounds

Benzothiazole derivatives, including 4-chloro-N-methyl-1,3-benzothiazol-2-amine, have been synthesized and studied for their anti-tubercular properties . These compounds have shown promising results against M. tuberculosis . The synthesis of these derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Vulcanization Accelerators

The benzothiazole ring system, which is a part of 4-chloro-N-methyl-1,3-benzothiazol-2-amine, is widely used as vulcanization accelerators . These compounds help speed up the process of vulcanization, which is used to harden rubber.

Antioxidants

Benzothiazole compounds are also known for their antioxidant properties . They can help prevent oxidation processes, which can lead to cellular damage.

Plant Growth Regulators

Compounds with a benzothiazole ring system have been used as plant growth regulators . They can influence the growth and development of plants.

Anti-Inflammatory Agents

Benzothiazole derivatives have been studied for their anti-inflammatory properties . They can potentially be used to reduce inflammation in medical treatments.

Enzyme Inhibitors

These compounds have been explored as enzyme inhibitors . They can block the action of enzymes, thus regulating biochemical reactions.

Imaging Reagents

Benzothiazole compounds are used as imaging reagents . They can help visualize or track biological processes or structures.

Electroluminescent Devices

The benzothiazole ring system is used in electroluminescent devices due to its high pharmaceutical and biological activity . These devices emit light in response to an electric current or a strong electric field.

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Orientations Futures

There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives . To date, continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives .

Mécanisme D'action

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

Benzothiazole derivatives have been known to interact with their targets, leading to changes that inhibit the growth of mycobacterium tuberculosis .

Biochemical Pathways

Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Result of Action

Propriétés

IUPAC Name |

4-chloro-N-methyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2S/c1-10-8-11-7-5(9)3-2-4-6(7)12-8/h2-4H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICAWLEYCNOWRHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=C(S1)C=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-methyl-1,3-benzothiazol-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide](/img/structure/B127963.png)

![7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one](/img/structure/B127977.png)

![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B127998.png)